Antimony diiminopyridine complexes†
Dalton Transactions Pub Date: 2021-08-11 DOI: 10.1039/D1DT02085D
Abstract
The stoichiometric reactions of antimony trichloride, trimethylsilyl trifluoromethanesulfonate, and diiminopyridine ligands lead to the formation of N,N′,N′′-chelated SbCl2 cationic complexes. Methyl and phenyl substituents on the imine carbons of the ligand yielded structures with a lone pair on antimony and the hydrogen substituted variant was notably different as it forms a Menshutkin complex with meta-xylene in the solid-state.
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